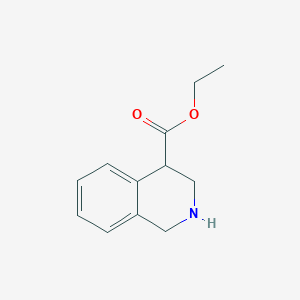

Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate

概要

説明

Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an ethyl ester group attached to the 4-carboxylate position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their presence in various natural products and synthetic compounds, exhibiting a wide range of biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the tetrahydroisoquinoline ring. The specific conditions for this reaction include the use of acidic catalysts such as hydrochloric acid or sulfuric acid, and the reaction is usually carried out at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Pictet-Spengler reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .

化学反応の分析

Cyclization Reactions

The compound serves as a precursor in multicomponent cyclization reactions. For example:

-

Castagnoli–Cushman Reaction : Reacting with glutaric anhydride or analogs (e.g., succinic or maleic anhydride) under acidic conditions yields tricyclic fused derivatives. This one-step method achieves cyclization via nucleophilic attack of the enamine tautomer on the anhydride, followed by ring closure (6-exo-trig mechanism) .

| Reagent | Product Structure | Yield (%) | Conditions |

|---|---|---|---|

| Glutaric anhydride | Tricyclic imide derivative | 65–78 | TFA, rt, 24 h |

| Succinic anhydride | Fused tetrahydroisoquinoline-lactam | 58–72 | Reflux, toluene, 12 h |

Nucleophilic Substitution

The nitrogen atom in the tetrahydroisoquinoline ring undergoes substitution reactions:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) produces N-alkyl derivatives .

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) yields N-acyltetrahydroisoquinolines, which are intermediates for further functionalization .

Example :

Reductive Amination

The compound participates in reductive amination to form N-aryl derivatives:

-

Suzuki Coupling : Ortho-brominated benzylamines react with 2-ethoxyvinyl pinacolboronate under Pd catalysis, followed by intramolecular reductive amination (triethylsilane/TFA) to yield N-aryl-1,2,3,4-tetrahydroisoquinolines .

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Suzuki coupling | Pd(dba)₂, SPhos, K₃PO₄, 80°C | 60–75 |

| Reductive cyclization | Et₃SiH, TFA, CH₂Cl₂, rt | 70–82 |

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ or H₂O₂ oxidizes the tetrahydroisoquinoline ring to quinoline derivatives .

-

Reduction : LiAlH₄ reduces the ester group to a primary alcohol, enabling further transformations .

Example Reaction :

Cyclocondensation with Isocyanates

Reaction with aryl or alkyl isocyanates generates carbamoyl intermediates, which cyclize to hydantoins or thiohydantoins under acidic conditions :

Procedure :

-

Carbamoylation :

-

Cyclization :

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to the carboxylic acid, enabling peptide coupling or salt formation:

-

Basic Hydrolysis : NaOH/EtOH converts the ester to 1,2,3,4-THIQ-4-carboxylic acid, which reacts with amines (EDC/HOBt) to form amides .

Key Data :

科学的研究の応用

Chemical Synthesis Applications

Building Block for Complex Molecules

ETIQ serves as a crucial precursor in the synthesis of various complex organic molecules. It is particularly valuable in the construction of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The compound's ability to participate in diverse chemical reactions makes it a versatile building block.

Synthetic Routes

The synthesis of ETIQ typically involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine under acidic conditions to form the tetrahydroisoquinoline framework. This method is favored for its efficiency and ability to produce high yields of the desired product.

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Pictet-Spengler Reaction | Aromatic aldehyde, amine | Acidic catalyst (HCl or H2SO4), elevated temperature | High |

Biological Applications

Pharmacological Potential

Research indicates that ETIQ has promising biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of tetrahydroisoquinolines can inhibit specific enzymes involved in disease processes, making them potential candidates for drug development.

Mechanism of Action

ETIQ and its derivatives are known to interact with various molecular targets. For instance, they may inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine. This mechanism suggests potential applications in treating neurodegenerative disorders and mood disorders.

| Biological Activity | Target | Potential Application |

|---|---|---|

| Antimicrobial | Various pathogens | Infection treatment |

| Anticancer | Cancer cell lines | Cancer therapy |

| Neurotransmitter modulation | MAO inhibition | Depression treatment |

Industrial Applications

Fine Chemicals Production

In industrial settings, ETIQ is utilized for producing fine chemicals and pharmaceuticals. Its role as an intermediate in synthesizing active pharmaceutical ingredients (APIs) highlights its importance in the pharmaceutical industry.

Agrochemical Development

The compound is also explored for its potential use in developing agrochemicals. Its structural properties allow for modifications that can enhance efficacy against pests and diseases affecting crops.

Case Studies

-

Antimalarial Activity

A study published in RSC Advances examined the antimalarial activity of tetrahydroisoquinoline analogs, including ETIQ derivatives. The research highlighted their effectiveness against malaria parasites and provided insights into structure-activity relationships (SAR) that guide further drug development efforts . -

Neuroprotective Effects

Research has demonstrated that certain ETIQ derivatives exhibit neuroprotective effects in models of neurodegeneration. These findings support the hypothesis that these compounds can be developed into therapeutic agents for conditions like Alzheimer's disease . -

Chemoenzymatic Synthesis

A chemoenzymatic approach was employed to synthesize optically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids from ETIQ derivatives. This method showcases the compound's utility in generating chiral building blocks crucial for pharmaceutical applications .

作用機序

The mechanism of action of ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors in the central nervous system, influencing neurotransmitter release and signal transduction pathways .

類似化合物との比較

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the ethyl ester group.

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.

1,2,3,4-Tetrahydroisoquinoline-3-carboxylate: A compound with the carboxylate group at the 3-position instead of the 4-position.

Uniqueness: this compound is unique due to its specific ester group and carboxylate position, which confer distinct chemical reactivity and biological activity compared to its analogs .

生物活性

Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate (Et-THIQ-4-COOH) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

- Molecular Formula : C12H15NO2

- Molecular Weight : Approximately 205.257 g/mol

- Structure : Contains a tetrahydroisoquinoline core with an ethyl ester group at the 4-carboxylate position.

Et-THIQ-4-COOH interacts with various biological targets and pathways:

- Cellular Interaction : It has been shown to inhibit the PD-1/PD-L1 immune checkpoint pathway, which is significant in cancer immunotherapy.

- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress.

- Neuroprotective Effects : Research indicates potential neuroprotective effects against neurodegenerative disorders due to its ability to modulate neurotransmitter systems .

Biological Activities

The biological activities of Et-THIQ-4-COOH can be categorized as follows:

-

Anticancer Activity :

- Studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydroisoquinolines showed significant tumor-specific cytotoxicity against human oral squamous cell carcinoma (OSCC) with specific compounds exhibiting high selectivity .

- A quantitative structure–activity relationship (QSAR) analysis indicated that bulky substituents at the C-1 position enhance cytotoxicity .

- Anticonvulsant Properties :

- Vasodilatory and Analgesic Effects :

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells :

- Neuroprotective Activity :

- Mechanistic Studies :

Table of Biological Activities

| Activity Type | Specific Findings |

|---|---|

| Anticancer | Significant cytotoxicity against OSCC; TS index = 12.5 |

| Anticonvulsant | Effective in reducing seizure activity in animal models |

| Neuroprotective | Protects neurons from oxidative damage |

| Vasodilatory | Induces peripheral vasodilation |

| Analgesic | Exhibits pain-relieving properties |

特性

IUPAC Name |

ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)11-8-13-7-9-5-3-4-6-10(9)11/h3-6,11,13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBZGDODJLORLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549854 | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46389-19-9 | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。